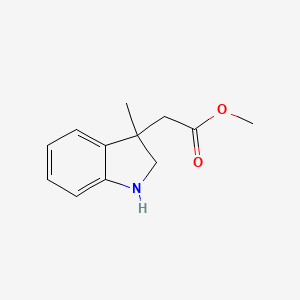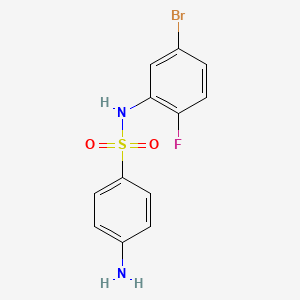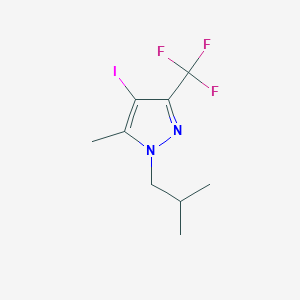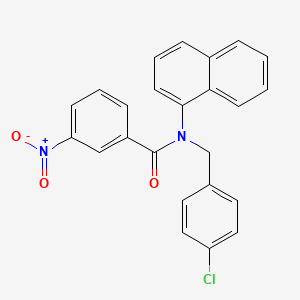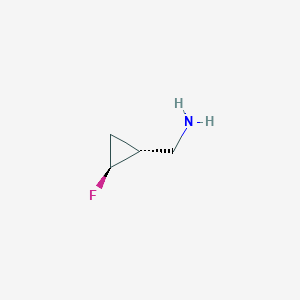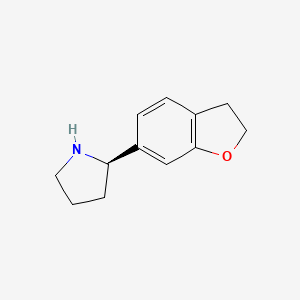
(R)-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring attached to a dihydrobenzofuran moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine typically involves the following steps:
Formation of the dihydrobenzofuran moiety: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Attachment of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the dihydrobenzofuran structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.
Reduction: Reduction reactions could be used to modify the pyrrolidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various substituents to the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral catalysts: Its chiral nature makes it useful in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Biological activity studies: Researchers may investigate its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug development: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
Material science: It may find applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine: The racemic mixture of the compound.
Uniqueness
®-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(2R)-2-(2,3-dihydro-1-benzofuran-6-yl)pyrrolidine |
InChI |
InChI=1S/C12H15NO/c1-2-11(13-6-1)10-4-3-9-5-7-14-12(9)8-10/h3-4,8,11,13H,1-2,5-7H2/t11-/m1/s1 |
Clé InChI |
MGELXZNYLPVOGC-LLVKDONJSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=CC3=C(CCO3)C=C2 |
SMILES canonique |
C1CC(NC1)C2=CC3=C(CCO3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


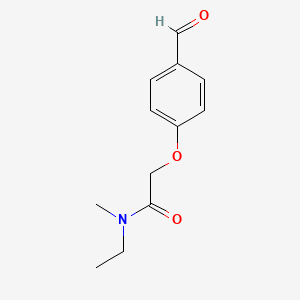

![tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B12991020.png)

![1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B12991024.png)
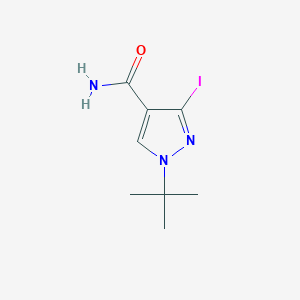
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B12991037.png)
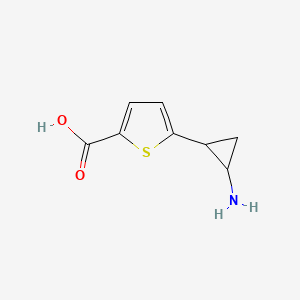
![2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B12991041.png)
